An In-Depth Technical Guide to Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS)
An In-Depth Technical Guide to Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS) is a hindered amine light stabilizer (HALS) commercially known by trade names such as Tinuvin® 770.[1][2] Its primary industrial application is to protect polymers and coatings from degradation caused by exposure to ultraviolet light.[1][2] BTMPS is a symmetrical molecule derived from the diesterification of sebacic acid and 4-hydroxy-2,2,6,6-tetramethylpiperidine. Recently, BTMPS has garnered significant attention from the scientific and medical communities due to its emergence as a prevalent adulterant in the illicit drug supply, particularly in samples containing fentanyl.[1][2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological activities of BTMPS, intended for a technical audience.
Chemical Structure and Identification
The chemical structure of BTMPS is characterized by a central sebacic acid core ester-linked to two 2,2,6,6-tetramethylpiperidine moieties.
Caption: 2D Chemical Structure of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS).
| Identifier | Value |
| IUPAC Name | bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate |
| Synonyms | BTMPS, Tinuvin® 770, Bis(2,2,6,6-tetramethyl-4-piperidyl) decanedioate, Decanedioic acid bis(2,2,6,6-tetramethyl-4-piperidinyl) ester |
| CAS Number | 52829-07-9 |
| Molecular Formula | C₂₈H₅₂N₂O₄ |
| Molecular Weight | 480.7 g/mol |
| SMILES | CC1(C)CC(CC(C)(C)N1)OC(=O)CCCCCCCCC(=O)OC2CC(C)(C)NC(C)(C)C2 |
| InChI | InChI=1S/C28H52N2O4/c1-25(2)17-21(18-26(3,4)29-25)33-23(31)15-13-11-9-10-12-14-16-24(32)34-22-19-27(5,6)30-28(7,8)20-22/h21-22,29-30H,9-20H2,1-8H3 |
Physicochemical Properties
BTMPS is a white to off-white crystalline powder or solid.[1] A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Melting Point | 81-85 °C | Sigma-Aldrich |
| Water Solubility | <0.01% w/w (<6 ppm) at 20 °C | Sigma-Aldrich |
| Solubility in Organic Solvents (at 20 °C) | ||
| Methylene Chloride | 56% w/w | Sigma-Aldrich |
| Chloroform | 45% w/w | Sigma-Aldrich |
| Methanol | 38% w/w | Sigma-Aldrich |
| Ethyl Acetate | 24% w/w | Sigma-Aldrich |
| Acetone | 19% w/w | Sigma-Aldrich |
| Ethanol | Slightly soluble (0.1-1 mg/ml) | Cayman Chemical |
| Volatility (TGA, 20 °C/min in air) | 0.7% weight loss at 150-175 °C | Sigma-Aldrich |
Spectroscopic Data
Basic spectroscopic information for BTMPS is available.
| Spectrum Type | Key Features |
| FTIR | Characteristic peaks include C=O stretching of the ester group around 1721-1735 cm⁻¹, and N-H bending and stretching vibrations from the piperidine rings. |
| NMR | ¹H and ¹³C NMR spectra would show characteristic signals for the methyl, methylene, and methine protons and carbons of the tetramethylpiperidine and sebacate moieties. |
| Mass Spectrometry | The molecular ion [M]⁺ is observed at m/z 480. The protonated molecule [M+H]⁺ is observed at m/z 481.4000. |
Pharmacological Activity and Signaling Pathways
Despite its primary industrial use, research has revealed that BTMPS possesses significant pharmacological activity, primarily as a blocker of L-type calcium channels and, according to older research, as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).
L-Type Calcium Channel Blockade
BTMPS has been identified as a potent blocker of L-type voltage-gated calcium channels (Caᵥ1). This action is of significant toxicological concern, as L-type calcium channels are crucial for cardiovascular function, including cardiac muscle contraction and the regulation of blood pressure.
Caption: BTMPS as a blocker of L-type voltage-gated calcium channels.
Nicotinic Acetylcholine Receptor Antagonism (Disputed)
Older studies reported that BTMPS acts as a non-competitive, use-dependent antagonist of nicotinic acetylcholine receptors (nAChRs). This would imply that BTMPS can inhibit neuronal signaling mediated by acetylcholine. However, it is crucial to note that recent findings from December 2024, utilizing modern assay techniques, have reported no significant binding activity of BTMPS to nAChRs.[4] This discrepancy highlights the need for further research to clarify the interaction of BTMPS with the cholinergic system.
Caption: Disputed non-competitive antagonism of nAChRs by BTMPS.
Experimental Protocols
Detailed experimental protocols for the pharmacological characterization of BTMPS are found in the primary scientific literature. Below are generalized methodologies based on standard techniques for assessing L-type calcium channel and nAChR activity.
General Protocol for Assessing L-Type Calcium Channel Blockade (Electrophysiology)
This protocol outlines a general approach using patch-clamp electrophysiology to measure the effect of BTMPS on L-type calcium channel currents.
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Cell Culture: Utilize a cell line stably expressing human L-type calcium channels (e.g., HEK293 cells) or primary neurons. Culture cells to an appropriate confluency on glass coverslips.
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Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Prepare intracellular (pipette) and extracellular (bath) solutions. The intracellular solution should contain a caesium salt to block potassium channels, and the extracellular solution should contain a high concentration of barium or calcium as the charge carrier.
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Recording Procedure:
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Establish a whole-cell patch-clamp configuration.
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Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure channels are in a closed state.
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Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit inward calcium channel currents.
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Establish a stable baseline recording of the calcium currents.
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BTMPS Application:
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Prepare stock solutions of BTMPS in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the extracellular solution.
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Perfuse the cells with the BTMPS-containing solution for a defined period.
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Record calcium currents again in the presence of BTMPS using the same voltage-step protocol.
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Data Analysis:
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Measure the peak amplitude of the inward currents before and after BTMPS application.
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Calculate the percentage of current inhibition for each concentration of BTMPS.
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Construct a concentration-response curve and calculate the IC₅₀ value to determine the potency of BTMPS as an L-type calcium channel blocker.
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General Protocol for Assessing nAChR Antagonism (Two-Electrode Voltage Clamp)
This protocol describes a general method for studying the effects of BTMPS on nAChRs expressed in Xenopus oocytes.
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Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes enzymatically (e.g., with collagenase) and inject them with cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
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Electrophysiology Setup: Use a two-electrode voltage-clamp amplifier. Perfuse the oocytes with a standard frog Ringer's solution.
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Recording Procedure:
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Impale an oocyte with two microelectrodes (one for voltage sensing, one for current injection) and clamp the membrane potential at a holding potential (e.g., -70 mV).
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Apply a short pulse of an nAChR agonist (e.g., acetylcholine) to elicit an inward current.
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Wash the oocyte with Ringer's solution until the current returns to baseline. Repeat agonist applications to establish a stable baseline response.
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BTMPS Application:
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Pre-incubate the oocyte with a BTMPS-containing solution for a set duration.
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Co-apply the agonist and BTMPS and record the resulting current.
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To test for use-dependency, apply a series of agonist pulses in the continuous presence of BTMPS.
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Data Analysis:
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Compare the amplitude of the agonist-evoked current in the absence and presence of BTMPS.
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Calculate the percentage of inhibition.
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Generate concentration-response curves to determine the IC₅₀ of BTMPS. Analyze the kinetics of the current to characterize the nature of the antagonism (e.g., competitive vs. non-competitive).
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Conclusion
BTMPS is an industrial chemical with a well-defined structure and known physicochemical properties. Beyond its industrial use, it exhibits significant, and potentially harmful, pharmacological activities. Its role as an L-type calcium channel blocker is a key area of concern. The reported interaction with nicotinic acetylcholine receptors is currently a point of scientific debate and requires further investigation with modern techniques to resolve conflicting findings. The information provided in this guide is intended to support researchers and drug development professionals in understanding the fundamental chemical and pharmacological properties of this compound.
References
- 1. legislativeanalysis.org [legislativeanalysis.org]
- 2. Pittsburg Post Gazette: Industrial-grade chemical is showing up in street drugs - ACMT [acmt.net]
- 3. BTMPS found in confirmed drug checking results in Washington [adai.washington.edu]
- 4. Mystery Substance Summer 2024 bis(2,2,6,6-tetramethyl-4-piperidyl) [opioiddata.org]
